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3-(Benzyloxy)mandelic Acid

Cat. No.: B13688760
M. Wt: 258.27 g/mol
InChI Key: TXQQCVRQEVBJLF-UHFFFAOYSA-N
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Description

Contextual Significance of Mandelic Acid Derivatives in Organic Synthesis and Stereochemistry Research

Mandelic acid and its derivatives are a class of alpha-hydroxy acids that have found extensive application in organic synthesis and stereochemistry. nih.gov Their utility stems from the presence of a chiral center at the alpha-position, making them invaluable as chiral resolving agents, building blocks for asymmetric synthesis, and chiral auxiliaries. scilit.comorgsyn.orgwikipedia.org The ability to resolve racemic mixtures into their constituent enantiomers is a critical process in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active. nih.govrsc.org Mandelic acid's effectiveness in this regard has been demonstrated in the resolution of various racemic compounds, including amino alcohols. scilit.comorgsyn.org

Furthermore, mandelic acid derivatives serve as versatile starting materials for the synthesis of more complex chiral molecules. nih.govgoogle.com Their functional groups—the carboxylic acid and the hydroxyl group—can be readily modified, allowing for the introduction of diverse structural motifs. nih.gov This has led to their use in the synthesis of a wide array of compounds, from pharmaceuticals to fine chemicals. nih.govgoogle.com The stereochemical control exerted by the chiral center of mandelic acid derivatives is a key aspect of their utility, enabling chemists to construct molecules with a high degree of stereoselectivity. nih.govresearchgate.net

Overview of the Specific Research Relevance of 3-(Benzyloxy)mandelic Acid as a Synthetic Intermediate and Chiral Scaffold

Within the family of mandelic acid derivatives, this compound has garnered specific attention for its role as a synthetic intermediate and a chiral scaffold. The benzyloxy group at the meta-position of the phenyl ring introduces an additional layer of functionality and steric influence, which can be exploited in various synthetic transformations.

As a synthetic intermediate , this compound provides a precursor to a range of more complex molecules. The benzyl (B1604629) group can be readily removed through hydrogenolysis, revealing a hydroxyl group that can be further functionalized. This protecting group strategy allows for selective reactions at other parts of the molecule without affecting the phenolic hydroxyl group until its deprotection is desired. The compound has been utilized in the synthesis of various organic molecules. google.com

As a chiral scaffold , the inherent chirality of this compound provides a framework for the construction of enantiomerically pure compounds. Its defined stereochemistry can direct the stereochemical outcome of subsequent reactions, a fundamental principle in asymmetric synthesis. This property is crucial for creating molecules with specific three-dimensional arrangements, which is often a prerequisite for biological activity.

Scope and Objectives of Academic Inquiry into this compound

Academic research into this compound is driven by several key objectives. A primary focus is on the development of new synthetic methodologies that utilize this compound as a starting material or a key intermediate. This includes exploring novel reactions and transformations that leverage its unique chemical properties.

Another significant area of investigation is its application in the synthesis of biologically active molecules and complex natural products. Researchers are interested in how the stereochemical information embedded in this compound can be efficiently transferred to target molecules. This involves designing multi-step synthetic sequences where the chirality of the starting material dictates the stereochemistry of the final product.

Furthermore, studies are conducted to understand the fundamental aspects of its reactivity and stereocontrol. This includes investigating the mechanisms of reactions involving this compound and elucidating the factors that govern the stereoselectivity of these transformations. The insights gained from these fundamental studies are crucial for the rational design of new synthetic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O4 B13688760 3-(Benzyloxy)mandelic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2-hydroxy-2-(3-phenylmethoxyphenyl)acetic acid

InChI

InChI=1S/C15H14O4/c16-14(15(17)18)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9,14,16H,10H2,(H,17,18)

InChI Key

TXQQCVRQEVBJLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies for 3 Benzyloxy Mandelic Acid

Classical Chemical Synthesis Approaches to the 3-(Benzyloxy)mandelic Acid Core Structure

Classical synthetic routes to the this compound framework typically involve the construction of the molecule from simpler, commercially available precursors. These methods focus on establishing the core arylethanoic acid structure with the required benzyloxy substituent on the phenyl ring.

A common multi-step approach commences with a precursor already containing the desired substitution pattern, such as 3-hydroxybenzaldehyde (B18108). This strategy simplifies the challenge of regioselectivity. A representative sequence involves:

O-Benzylation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is protected as a benzyl (B1604629) ether. This is typically achieved via a Williamson ether synthesis, reacting the starting material with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate.

Cyanohydrin Formation: The resulting 3-(benzyloxy)benzaldehyde is then converted into a cyanohydrin. This reaction involves the addition of a cyanide source, such as hydrogen cyanide or trimethylsilyl (B98337) cyanide, to the aldehyde carbonyl group.

Hydrolysis: The final step is the acid- or base-catalyzed hydrolysis of the nitrile group of the cyanohydrin to a carboxylic acid, yielding racemic this compound.

Achieving the specific 3-substitution pattern (meta-substitution) is a key challenge in the synthesis of this compound. While starting with an already substituted precursor like 3-hydroxybenzaldehyde is the most straightforward classical approach, modern organic synthesis offers more advanced techniques for direct and regioselective functionalization.

A powerful strategy is the palladium-catalyzed meta-C–H activation of phenylacetic or mandelic acid derivatives. nih.govunipv.it Using a transient mediator, such as a norbornene derivative, it is possible to direct functionalization specifically to the meta position of the phenyl ring. nih.gov This allows for the direct introduction of various functional groups, including precursors to the benzyloxy group, onto the unsubstituted mandelic acid core. For instance, a meta-C-H methylation has been demonstrated on a mandelic acid derivative with a protected benzyloxy group at the alpha position. nih.gov Another relevant concept is the regioselective lithiation of an aromatic ring, where a directing group guides a strong base like lithium diisopropylamide (LDA) to deprotonate a specific position, which can then react with an electrophile. nih.gov While not demonstrated directly on this compound, this principle is fundamental to controlling regiochemistry in aromatic systems. nih.gov

Stereoselective and Asymmetric Synthesis of Enantiopure this compound

As this compound possesses a stereogenic center at the α-carbon, the synthesis of its individual enantiomers is of significant interest. This is achieved through asymmetric synthesis, which can be broadly categorized into methods using chiral auxiliaries and those employing asymmetric catalysis.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgwikiwand.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

A widely used class of chiral auxiliaries are the Evans oxazolidinones, which can be prepared from readily available amino acids. wikipedia.orgtcichemicals.com A typical sequence involves:

Acylation: The oxazolidinone is acylated with a suitable carboxylic acid derivative.

Diastereoselective Reaction: The resulting imide is enolized and reacted with an electrophile. The steric bulk of the auxiliary directs the electrophile to attack from a specific face, leading to a high degree of diastereoselectivity. wikipedia.org

Cleavage: The auxiliary is cleaved from the product, often by hydrolysis or alcoholysis, to yield the chiral carboxylic acid or ester. wikipedia.orgwikiwand.com

Other notable chiral auxiliaries include pseudoephedrine, which can be used to direct the alkylation of amide enolates, and camphorsultam, which is effective in directing Michael additions and other transformations. wikipedia.orgwikiwand.com Mandelic acid itself has also been employed as a chiral auxiliary in various synthetic methodologies. wikiwand.comscielo.br

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Several catalytic systems have been developed for synthesizing chiral mandelic acid derivatives.

Chiral Lewis Acid Catalysis: C₂-symmetric copper(II) complexes, such as those derived from bis(oxazoline) (Box) or pyridine-bis(oxazoline) (Pybox) ligands, are effective catalysts for enantioselective reactions. researchgate.netacs.org For example, they can catalyze the Friedel-Crafts reaction between aromatic compounds and glyoxylate (B1226380) esters to produce optically active mandelic acid esters with high enantioselectivity (up to 94% ee). researchgate.netacs.org

Transition Metal Catalysis: Chiral complexes of transition metals like palladium and rhodium are versatile catalysts. Palladium-catalyzed enantioselective arylation of glyoxylate with arylsilanes can be achieved with very low catalyst loadings. researchgate.net Rhodium catalysts with chiral sulfinamide-based ligands have been used for the enantioselective addition of arylboronic acids to glyoxylates, providing access to substituted mandelic acid esters with up to 83% ee. researchgate.net Furthermore, chiral vanadyl complexes have been utilized in the asymmetric cross-coupling of quinazolinone derivatives with styrenes to generate complex chiral molecules, demonstrating the potential for radical-based asymmetric C-C bond formation. nih.govmdpi.com

Organocatalysis: Small organic molecules can also act as chiral catalysts. Secondary amines derived from proline can catalyze domino reactions, such as the aza-Michael/aldol (B89426) cascade, to construct highly functionalized chiral heterocycles with excellent diastereo- and enantioselectivity. nih.gov In some systems, (R)-mandelic acid itself has been shown to act as an effective chiral co-catalyst, working in synergy with a primary organocatalyst to enhance yield and stereoselectivity in Michael addition reactions. portico.orgresearchgate.net

Table 1: Examples of Asymmetric Catalysis for Mandelic Acid Derivatives

Catalyst System Reaction Type Substrates Stereoselectivity Reference
Chiral Cu(II)-bisoxazoline Friedel-Crafts N,N-dimethylaniline + Ethyl glyoxylate Up to 94% ee researchgate.net
Chiral Rh-sulfinamide olefin 1,2-Addition Arylboronic acid + Glyoxylate Up to 83% ee researchgate.net
Chiral Vanadyl complex Radical Cross-Coupling 3-Hydroxy-quinazolinone + Styrene Up to 91% ee nih.govmdpi.com
(R)-Mandelic Acid (Co-catalyst) Michael Addition Cyclohexanone + Nitroolefin >99:1 d.r., 96:4 e.r. portico.org

When a molecule already contains one or more stereocenters, diastereoselective synthesis aims to control the formation of a new stereocenter in relation to the existing ones. This is crucial for building complex molecules with defined three-dimensional structures.

A classic example is the 1,2-asymmetric induction in the reduction of α-keto compounds derived from a chiral starting material. A study on the reduction of a β-keto-diphenylphosphine oxide derived from (S)-mandelic acid demonstrated excellent control over the stereochemical outcome. researchgate.net The choice of reducing agent dictated which diastereomer of the resulting α,β-dihydroxyphosphinate was formed. researchgate.net This illustrates the principle of reagent-controlled diastereoselection, where different reagents favor different transition states, leading to opposite stereochemical results.

Table 2: Diastereoselective Reduction of a Ketone Derived from (S)-Mandelic Acid

Starting Material Reducing Agent Solvent Product Diastereomer Diastereoselectivity Reference
β-keto-diphenylphosphine oxide NaBH₄ Methanol anti-diol >99% researchgate.net
β-keto-diphenylphosphine oxide Zn(BH₄)₂ THF syn-diol >99% researchgate.net

Another powerful method is the diastereoselective arylation of a dioxolanone derived from optically active (S)-mandelic acid and pivalaldehyde. nih.gov The reaction of the lithium enolate of this chiral substrate with halonitrobenzenes proceeds with high diastereoselectivity, allowing for the synthesis of enantiomerically pure substituted (R)-benzylic acids after hydrolysis. nih.gov These examples highlight how existing stereocenters, whether part of the core structure or a chiral auxiliary, can effectively direct the formation of new stereocenters.

Resolution Techniques for Racemic this compound

The classical method for separating enantiomers from a racemic mixture is resolution, a process that relies on the formation of diastereomers with distinct physical properties. For acidic compounds like this compound, this is typically achieved by forming diastereomeric salts with a chiral base.

The resolution of racemic mandelic acid and its substituted derivatives is a well-established practice. The process involves reacting the racemic acid with a single enantiomer of a chiral amine, known as a resolving agent. This reaction creates a mixture of two diastereomeric salts. Due to their different spatial arrangements, these salts exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization. libretexts.org Once a diastereomeric salt is isolated, the pure enantiomer of the acid can be liberated by treatment with a strong acid.

A wide array of chiral amines has been successfully employed for the resolution of various mandelic acid derivatives. These include naturally occurring alkaloids and synthetic amines.

Commonly Utilized Chiral Resolving Agents for Mandelic Acid Derivatives:

Resolving Agent CategorySpecific Examples
Natural Alkaloids Brucine (B1667951), Quinine, Cinchonine, Ephedrine
Synthetic Amines α-Methylbenzylamine, 1-Aminoindan-2-ols, Proline Amides

This table presents examples of resolving agents used for mandelic acid and its derivatives, based on established chemical literature. libretexts.orggoogle.comresearchgate.netgoogle.com

While a specific, detailed protocol for this compound is not extensively documented in readily available literature, the principles of diastereomeric crystallization are directly applicable. The selection of the optimal resolving agent and solvent is an empirical process, often requiring screening of several combinations to achieve efficient separation and high enantiomeric purity. For instance, the resolution of various substituted mandelic acids has been achieved using chiral proline amides in a mixture of ethyl acetate (B1210297) and water. google.com Similarly, alkaloids like brucine are frequently used for the resolution of racemic carboxylic acids. libretexts.orgepo.org The general procedure involves dissolving the racemic this compound and a sub-stoichiometric amount (typically around 0.5 equivalents) of the chiral base in a suitable heated solvent, followed by cooling to allow the less soluble diastereomeric salt to crystallize.

Biocatalytic and Enzymatic Synthesis Routes to this compound Analogues

In the pursuit of greener and more selective chemical processes, biocatalysis has emerged as a powerful tool. Enzymes offer high enantioselectivity and operate under mild conditions, making them attractive alternatives to traditional chemical methods. For the synthesis of analogues of this compound, enzymatic strategies, particularly kinetic resolutions, are widely explored. ucc.edu.gh

Enzyme Screening and Engineering for Substrate Specificity Towards Benzyloxy-Substituted Precursors

The success of a biocatalytic process hinges on the enzyme's ability to recognize and transform a specific substrate. For precursors bearing a benzyloxy group, which is relatively bulky, finding or engineering a suitable enzyme is a critical step.

Enzyme screening involves testing a diverse range of microorganisms or isolated enzymes for their activity towards a target substrate. For instance, the stereoselective microbial reduction of 3,5-dioxo-6-(benzyloxy)hexanoic acid, ethyl ester, a benzyloxy-substituted precursor, was achieved using cell suspensions of Acinetobacter calcoaceticus. mdpi.com This demonstrates that microbial libraries can be a fruitful source for identifying enzymes capable of handling benzyloxy-containing molecules.

When a naturally occurring enzyme exhibits low activity or selectivity, protein engineering techniques such as directed evolution or rational design can be employed to enhance its properties. A notable example is the engineering of transketolase from Geobacillus stearothermophilus. Through directed evolution, variants were created that could efficiently convert benzyloxyethanal, an aldehyde containing a benzyloxy group, into the corresponding (3S)-1,3-dihydroxyketone with excellent stereoselectivity (>99% ee) and significantly increased reaction rates (up to 28-fold). nih.gov This highlights the potential of protein engineering to adapt enzymes for synthetic utility with non-natural, sterically demanding substrates like benzyloxy-substituted precursors. Similarly, rational design has been used to alter the substrate specificity of NAD-independent L-lactate dehydrogenase, significantly increasing its activity towards aromatic 2-hydroxycarboxylic acids like mandelic acid. Current time information in Bangalore, IN.

Kinetic Resolution Strategies Utilizing Biocatalysts

Kinetic resolution is a widely used enzymatic method for separating enantiomers. It exploits the differential reaction rates of two enantiomers with an enzyme, resulting in the accumulation of one unreacted enantiomer and one product, both in high enantiomeric purity.

Lipases are the most common class of enzymes used for the kinetic resolution of mandelic acid and its derivatives. ucc.edu.gh These enzymes catalyze the enantioselective acylation, deacylation, or esterification in organic solvents. For example, the kinetic resolution of racemic mandelic acid can be achieved via transesterification using a lipase (B570770), such as one from Burkholderia cepacia (formerly Pseudomonas cepacia), and an acyl donor like vinyl acetate. nih.gov In such a resolution, the enzyme selectively acylates one enantiomer (e.g., (S)-mandelic acid) to form an ester, leaving the other enantiomer (e.g., (R)-mandelic acid) unreacted. By stopping the reaction at approximately 50% conversion, both the remaining substrate and the product can be isolated with high enantiomeric excess.

The choice of enzyme, solvent, and acyl donor can significantly influence the efficiency and even the enantioselectivity of the resolution. nih.gov Studies on various substituted mandelic acid methyl esters have shown that lipases from Pseudomonas sp. can effectively resolve these compounds, yielding the (R)-mandelates with excellent enantiomeric excess (up to >99%). researchgate.net

Illustrative Data from Lipase-Catalyzed Resolution of Mandelic Acid Derivatives:

Enzyme SourceSubstrateStrategyProductEnantiomeric Excess (ee)
Pseudomonas sp.Methyl p-chloromandelateAcylation(R)-methyl p-chloromandelate>98%
Pseudomonas sp.Methyl p-bromomandelateAcylation(R)-methyl p-bromomandelate>98%
Pseudomonas cepacia(R,S)-Mandelic AcidTransesterification(S)-O-acetyl-mandelic acid>99%
Pseudomonas stutzeri(R,S)-Mandelic AcidAcylation(S)-O-acetyl mandelic acid>99%

This table summarizes findings from different studies on the kinetic resolution of mandelic acid and its analogues, demonstrating the high selectivity achievable with lipases. researchgate.netnih.gov

These biocatalytic kinetic resolution strategies are directly applicable to this compound, provided an appropriate lipase that accepts this specific substitution pattern is identified through screening. The principles established for other substituted mandelates provide a strong foundation for developing a successful enzymatic resolution process for this compound.

Chemical Reactivity and Derivatization of 3 Benzyloxy Mandelic Acid

Transformations at the Carboxyl Group of 3-(Benzyloxy)mandelic Acid

The carboxyl group is a key site for derivatization, enabling the synthesis of esters, amides, and other related compounds through nucleophilic acyl substitution. libretexts.orglibretexts.org

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid group of this compound into an ester can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a common approach. libretexts.orgjackwestin.com This reaction is reversible, and yields can be maximized by using an excess of the alcohol or by removing water as it is formed. libretexts.org

For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are employed, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method, known as the Steglich esterification, is effective even for sterically hindered alcohols and suppresses the formation of side products. organic-chemistry.org

Table 1: Representative Esterification Reactions

Reactant Reagents Product Notes
This compound Methanol (CH₃OH), H₂SO₄ (cat.) Methyl 3-(benzyloxy)mandelate Acid-catalyzed Fischer esterification. libretexts.org

Amidation: The formation of amides from this compound requires the activation of the carboxyl group to facilitate attack by an amine. Direct reaction with an amine is generally difficult as the basic amine tends to deprotonate the carboxylic acid, forming an unreactive carboxylate salt. jackwestin.comyoutube.com To overcome this, coupling agents like DCC are used to form a highly reactive intermediate, which is then readily attacked by the amine to form the corresponding amide. jackwestin.com This process is a cornerstone of peptide synthesis and is broadly applicable to carboxylic acids.

Table 2: Representative Amidation Reaction

Reactant Reagents Product Notes

Reductions to Corresponding Alcohols and Further Oxidations

The carboxyl group of this compound can be reduced to a primary alcohol, yielding 1-(3-(benzyloxy)phenyl)ethane-1,2-diol. This transformation requires powerful reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, effectively converting the carboxyl group to a hydroxyl group. jackwestin.com

The resulting 1,2-diol is susceptible to further oxidation. Oxidative cleavage of the bond between the two hydroxyl-bearing carbons can be achieved using reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). This reaction would break the diol into two smaller carbonyl-containing fragments, in this case, 3-(benzyloxy)benzaldehyde and formaldehyde.

Reactions Involving the Alpha-Hydroxyl Group of this compound

The secondary alpha-hydroxyl group is a versatile functional handle that can be protected, oxidized, or substituted to generate a wide array of derivatives.

Protection and Deprotection Strategies

To prevent unwanted reactions at the alpha-hydroxyl group during transformations elsewhere in the molecule, it can be temporarily protected. Common protecting groups for alcohols include esters, such as acetates, and ethers, such as silyl (B83357) ethers.

For instance, the hydroxyl group can be acetylated using acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine. acs.org This acetate (B1210297) protecting group is stable under neutral and acidic conditions but can be readily removed by base-catalyzed hydrolysis.

Another strategy involves reacting this compound with acetone (B3395972) in the presence of an acid catalyst to form a 2,2-dimethyl-1,3-dioxolan-4-one. mdpi.com This cyclic acetal, known as a dioxolanone, simultaneously protects both the alpha-hydroxyl and the carboxyl groups. mdpi.comnih.gov This protection scheme is useful for reactions such as alkylation at the alpha-carbon. mdpi.com Hydrolysis of the dioxolanone under basic or acidic conditions regenerates the alpha-hydroxy acid functionality. mdpi.com

Table 3: Protection Strategies for the Alpha-Hydroxyl Group

Protecting Group Reagents for Protection Reagents for Deprotection Notes
Acetyl (Ac) Acetic Anhydride, Pyridine NaOH, H₂O/MeOH Forms an ester; stable to acid, cleaved by base. acs.org

Oxidation and Reduction Pathways

Oxidation: The secondary alpha-hydroxyl group can be oxidized to a ketone, converting this compound into the corresponding alpha-keto acid, 2-(3-(benzyloxy)phenyl)-2-oxoacetic acid (also known as 3-(benzyloxy)phenylglyoxylic acid). Various oxidizing agents can accomplish this, and the choice of reagent can influence the reaction's selectivity and outcome. lookchem.com

In some cases, oxidation can be accompanied by decarboxylation (loss of CO₂). nih.gov For example, catalytic systems using molecular oxygen in the presence of certain metal catalysts can lead to the formation of the corresponding aldehyde, 3-(benzyloxy)benzaldehyde. lookchem.com This oxidative decarboxylation is a key transformation in the industrial synthesis of aromatic aldehydes from mandelic acid derivatives. lookchem.com

Reduction: While less common, the alpha-hydroxyl group can be reduced to a methylene (B1212753) group. This deoxygenation reaction would convert this compound to 3-(benzyloxy)phenylacetic acid. This typically requires a two-step process, such as converting the hydroxyl into a better leaving group (e.g., a tosylate) followed by reductive removal with a hydride reagent like LiAlH₄.

Nucleophilic Substitutions and Rearrangements

The alpha-hydroxyl group is a poor leaving group for nucleophilic substitution reactions. To facilitate substitution, it must first be converted into a better leaving group, such as a tosylate (by reaction with tosyl chloride) or a halide (by reaction with a halogenating agent like SOCl₂). Once activated, the alpha-position is susceptible to attack by various nucleophiles.

While this compound itself does not readily undergo major rearrangements under typical conditions, related structures can participate in such reactions. The benzilic acid rearrangement is a classic example where a 1,2-diketone rearranges in the presence of a strong base to form an alpha-hydroxycarboxylic acid. wikipedia.orgorganic-chemistry.org This highlights the structural stability of the alpha-hydroxy acid moiety, which is the product of this type of rearrangement. wikipedia.org

Modifications of the Benzyloxy Moiety in this compound

The benzyloxy group, while often employed as a protecting group for the phenolic hydroxyl, is also a site for further functionalization, either through its removal or by modification of its aromatic ring.

The cleavage of the benzyl (B1604629) ether bond in this compound to yield 3-hydroxymandelic acid can be achieved through several methods. The choice of method depends on the desired selectivity and the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis: This is a common and often mild method for debenzylation. The reaction typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. acsgcipr.org Transfer hydrogenation, which uses a hydrogen donor like cyclohexene (B86901) or formic acid in the presence of a palladium catalyst, is an alternative to using hydrogen gas and can sometimes offer improved selectivity. rsc.orgresearchgate.net For instance, N-benzyloxycarbonyl and benzyl ester groups can be removed by transfer hydrogenation with cyclohexene and 10% palladium-carbon. rsc.org While effective, care must be taken as some conditions can also reduce other functional groups, such as alkenes or nitro groups. acsgcipr.org

Lewis Acid-Mediated Debenzylation: Strong Lewis acids can effect the cleavage of benzyl ethers. However, these conditions can sometimes lead to side reactions like Friedel-Crafts alkylation if reactive aromatic systems are present. researchgate.net

Dissolving Metal Reduction: Systems like sodium in liquid ammonia (B1221849) can also be used for debenzylation, although this method is less common due to the harsh conditions.

The following table summarizes various debenzylation methods and their general applicability.

Method Reagents General Conditions Potential Selectivity Issues
Catalytic HydrogenationH₂, Pd/CRoom temperature to moderate heat, atmospheric to moderate pressureMay reduce other susceptible functional groups.
Transfer HydrogenationCyclohexene, Pd/CRefluxing solvent (e.g., ethanol)Generally selective, but compatibility with other groups should be considered. rsc.org
Acid-Facilitated HydrogenolysisH₂, Pd(OH)₂/C, Acetic AcidElevated temperatures (e.g., 60 °C)The presence of acid can facilitate the removal of otherwise resistant benzyl groups. nih.govresearchgate.net
Base-Promoted DebenzylationKOtBu/DMSO, O₂Room temperature to lower temperaturesCan be selective for N-benzyl groups over benzyl ethers. researchgate.net

Modifications to the aromatic ring of the benzyloxy group itself can be achieved, although this is less common than debenzylation. Standard electrophilic aromatic substitution reactions could potentially be employed on the benzyl ring, provided the conditions are controlled to avoid cleavage of the ether linkage. For example, nitration or halogenation could introduce substituents on the benzyl ring, thereby altering the electronic and steric properties of the entire this compound molecule. The benzylic CH₂ group is generally an ortho-, para-director for electrophilic aromatic substitution. wikipedia.org

Aromatic Ring Functionalization of this compound

The mandelic acid aromatic ring is another key site for modification, allowing for the introduction of a wide array of functional groups that can modulate the molecule's properties.

Electrophilic aromatic substitution (EAS) reactions introduce a substituent onto an aromatic ring through the attack of an electrophile. wikipedia.orgnih.gov In this compound, the directing effects of the existing substituents on the mandelic acid ring—the benzyloxy group at position 3 and the α-hydroxy-carboxymethyl group at position 1—will determine the position of the incoming electrophile.

The benzyloxy group is an ortho-, para-director due to the electron-donating resonance effect of the ether oxygen. organicchemistrytutor.comcognitoedu.org The α-hydroxy-carboxymethyl group is generally considered to be a deactivating, meta-directing group due to the electron-withdrawing nature of the carboxylic acid. cognitoedu.org Therefore, the outcome of an EAS reaction on this compound will depend on the balance of these directing effects. Typically, activating groups have a stronger directing influence than deactivating groups. unizin.org This would suggest that incoming electrophiles would preferentially substitute at the positions ortho and para to the benzyloxy group (positions 2, 4, and 6).

Common EAS reactions include:

Nitration: (using HNO₃/H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: (using Br₂/FeBr₃ or Cl₂/AlCl₃) to introduce a halogen (-Br, -Cl).

Friedel-Crafts Alkylation: (using an alkyl halide and a Lewis acid) to introduce an alkyl group (-R). wikipedia.orgmasterorganicchemistry.comlibretexts.org

Friedel-Crafts Acylation: (using an acyl halide and a Lewis acid) to introduce an acyl group (-COR). wikipedia.orgmasterorganicchemistry.comlibretexts.org

The following table illustrates the expected major products of monosubstitution in selected EAS reactions on this compound, based on the directing effects of the benzyloxy group.

Reaction Reagents Electrophile Predicted Major Products
NitrationHNO₃, H₂SO₄NO₂⁺2-nitro-3-(benzyloxy)mandelic acid, 4-nitro-3-(benzyloxy)mandelic acid, 6-nitro-3-(benzyloxy)mandelic acid
BrominationBr₂, FeBr₃Br⁺2-bromo-3-(benzyloxy)mandelic acid, 4-bromo-3-(benzyloxy)mandelic acid, 6-bromo-3-(benzyloxy)mandelic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃CH₃CO⁺2-acetyl-3-(benzyloxy)mandelic acid, 4-acetyl-3-(benzyloxy)mandelic acid, 6-acetyl-3-(benzyloxy)mandelic acid

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comorganic-chemistry.orgwikipedia.orgyonedalabs.com To employ these reactions on this compound, a leaving group, typically a halide or a triflate, is required on the aromatic ring. This can be introduced via electrophilic halogenation, as described above.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.orgwikipedia.orgyonedalabs.com For example, 4-bromo-3-(benzyloxy)mandelic acid could be coupled with a variety of aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives. A study has demonstrated the successful use of a Pd/C-catalyzed Suzuki coupling of enantiopure 4-bromomandelic acid to prepare a library of enantiomerically pure 4-arylmandelic acids. researchgate.net

Heck-Mizoroki Reaction: This reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.orgnih.govyoutube.comorganic-chemistry.orgnih.gov A halogenated derivative of this compound could be coupled with various alkenes to introduce unsaturated side chains.

Stereochemical Inversion and Retention Mechanisms in this compound Transformations

The chiral center at the α-carbon of this compound is a key feature, and its stereochemical fate during chemical transformations is of significant interest. Reactions involving this stereocenter can proceed with either inversion or retention of configuration, or result in racemization.

Nucleophilic substitution reactions at the α-carbon can proceed via S(_N)1 or S(_N)2 mechanisms, each with distinct stereochemical outcomes.

S(_N)2 Reactions: These reactions proceed through a backside attack by the nucleophile, resulting in a complete inversion of the stereochemical configuration at the chiral center. askiitians.comquora.commasterorganicchemistry.com This is often referred to as a Walden inversion.

S(_N)1 Reactions: These reactions involve the formation of a planar carbocation intermediate. The incoming nucleophile can then attack this intermediate from either face with roughly equal probability, leading to a mixture of enantiomers, a process known as racemization. askiitians.comquora.commasterorganicchemistry.commasterorganicchemistry.com Often, a slight preference for inversion is observed.

The choice between an S(_N)1 and S(_N)2 pathway at the α-carbon of a this compound derivative would depend on several factors, including the nature of the leaving group, the strength of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. The benzylic nature of this carbon could potentially stabilize a carbocation, making an S(_N)1 pathway more accessible under certain conditions.

Role of 3 Benzyloxy Mandelic Acid in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Complex Molecular Architectures

The inherent chirality of 3-(Benzyloxy)mandelic acid makes it an excellent starting material for the synthesis of enantiomerically pure compounds. Its application as a chiral building block is primarily centered on its ability to introduce a defined stereocenter into a target molecule, which can then be further manipulated to construct even more complex stereochemical arrangements.

Introduction of Chiral Centers into Target Molecules

A key strategy for introducing chiral centers using molecules like this compound involves the use of chiral auxiliaries. While direct examples involving this compound are not extensively documented in publicly available literature, the principles can be illustrated through the synthesis of structurally analogous compounds, such as (2S)-2-benzyloxymethyl-3-(substituted-phenyl)propionic acids.

In a representative example, the synthesis of these propionic acid derivatives is achieved through a TiCl4-mediated alkylation of a chiral oxazolidinone auxiliary. Specifically, a (4R)-4-benzyl-3-propionyl-2-oxazolidinone can be used as the chiral auxiliary. The propionyl group is derived from a phenylpropionic acid, and the subsequent alkylation with a benzyloxymethyl group introduces the desired functionality with high stereocontrol. The stereochemistry of this alkylation reaction is directed by the chiral auxiliary, leading to the formation of a new stereocenter with a predictable configuration. The stereochemical outcome of such reactions has been rigorously confirmed through techniques like X-ray crystallography of the resulting diastereomeric products. After the desired stereocenter is installed, the chiral auxiliary can be hydrolytically cleaved to yield the enantiomerically enriched carboxylic acid. This methodology showcases the power of using chiral building blocks derived from or analogous to this compound to control stereochemistry in the synthesis of complex molecules.

Reactant 1 Reactant 2 Chiral Auxiliary Key Transformation Product
Substituted phenylpropionic acidBenzyloxymethyl halide(4R)-4-benzyl-2-oxazolidinoneTiCl4-mediated stereoselective alkylation(2S)-2-Benzyloxymethyl-3-(substituted-phenyl)propionic acid

Stereodivergent Synthetic Pathways

The general principle involves the diastereoselective functionalization of the chiral scaffold of a this compound derivative. By carefully choosing reagents and reaction conditions, it is possible to control the formation of a second stereocenter in relation to the existing one. For instance, the reduction of a ketone or the addition of a nucleophile to an imine derived from a this compound derivative could be controlled to favor the formation of either the syn or anti diastereomer. Subsequent transformations and, if necessary, inversion of the original stereocenter would then provide access to all four possible stereoisomers of a target molecule containing two adjacent chiral centers. The benzyloxy group in this compound can play a crucial role in such strategies by acting as a directing group or by influencing the steric course of a reaction.

Application in Total Synthesis of Complex Natural Products and Active Pharmaceutical Ingredients (APIs)

The utility of this compound and its derivatives extends to the challenging field of total synthesis, where the goal is to construct complex molecules, often with significant biological activity, from simple, readily available starting materials.

Key Intermediate in Retrosynthetic Analyses

Retrosynthetic analysis is a powerful strategy for planning the synthesis of a complex molecule by mentally breaking it down into simpler precursors. In this context, this compound can be identified as a key "chiron," or chiral building block, that can be disconnected from the target molecule early in the analysis. Its pre-defined stereochemistry and versatile functional groups make it an attractive starting point for the synthesis of a significant portion of the target structure.

Synthesis of Bioactive Compounds and their Chiral Analogues

Mandelic acid and its derivatives are important precursors in the synthesis of a variety of active pharmaceutical ingredients (APIs). nih.gov The benzyloxy group in this compound can serve as a protecting group for the hydroxyl function, allowing for selective transformations at other parts of the molecule. This is particularly important in multi-step syntheses where the unprotected hydroxyl group might interfere with desired reactions.

While specific, named APIs derived directly from this compound are not prominently featured in publicly accessible scientific literature, the synthesis of chiral analogues of bioactive compounds is a common application for such building blocks. For example, the stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, a component of a cyclic enkephalin analogue with opioid antagonist activity, utilizes a chiral auxiliary approach that is conceptually similar to how this compound could be employed. By providing a chiral scaffold, this compound can be used to generate libraries of chiral compounds for biological screening, aiding in the discovery of new therapeutic agents.

Bioactive Compound Class Role of Mandelic Acid Derivative Potential Application
Opioid AntagonistsChiral precursor for a key structural componentDevelopment of new pain management therapies
AntibioticsChiral building block for core structuresSynthesis of novel antibacterial agents
Antitumor AgentsStarting material for chiral side chainsDiscovery of new cancer treatments

Precursor in the Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The functional groups of this compound—the carboxylic acid and the hydroxyl group—provide convenient handles for the construction of various heterocyclic rings.

The carboxylic acid can be converted into an amide, ester, or acyl halide, which can then participate in cyclization reactions. The hydroxyl group, after appropriate activation, can act as a nucleophile or an electrophile. For example, the reaction of a this compound derivative with a dinucleophile, such as a hydrazine (B178648) or a hydroxylamine, could lead to the formation of five- or six-membered heterocyclic rings. While specific examples detailing the use of this compound as a precursor to diverse heterocyclic systems are not extensively documented, the general reactivity of α-hydroxy acids is well-established in heterocyclic synthesis. For instance, mandelic acid itself can be an intermediate in the preparation of certain heterocyclic disperse dyes. google.com The presence of the benzyloxy group adds a layer of synthetic versatility, allowing for its potential removal at a later stage to unmask a free hydroxyl group for further functionalization of the heterocyclic core.

Formation of Oxadiazoles (B1248032), Triazoles, and Related Structures

The carboxylic acid group of this compound is a key functional handle for the synthesis of five-membered aromatic heterocycles like oxadiazoles and triazoles. These ring systems are prevalent in medicinal chemistry and materials science. The general synthetic strategy involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an ester, followed by reaction with a suitable dinucleophile and subsequent cyclization.

A common pathway to 1,3,4-oxadiazoles commences with the conversion of the carboxylic acid to its corresponding acid hydrazide. uobaghdad.edu.iq This transformation can be achieved by first converting this compound to its methyl or ethyl ester, followed by treatment with hydrazine hydrate. The resulting acylhydrazide can then undergo cyclodehydration with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. mdpi.com For instance, reaction with phosphorus oxychloride or thionyl chloride can yield 2,5-disubstituted 1,3,4-oxadiazoles. uobaghdad.edu.iq Alternatively, a one-pot synthesis from the carboxylic acid using reagents like N-isocyaniminotriphenylphosphorane (NIITP) has been developed for the streamlined access to these heterocycles. nih.govacs.org

The synthesis of 1,2,4-triazoles can also be initiated from the acid hydrazide intermediate. Reaction of the acid hydrazide with an isothiocyanate, followed by cyclization of the resulting acylthiosemicarbazide, can lead to the formation of a triazole-thiol derivative. uobaghdad.edu.iq Another approach involves the direct reaction of the carboxylic acid with hydrazinophthalazine in the presence of coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). scielo.brresearchgate.net

Below is a table summarizing potential synthetic routes to oxadiazoles and triazoles starting from this compound, based on established methodologies for other carboxylic acids.

HeterocycleKey IntermediateReagents for CyclizationResulting Structure
1,3,4-Oxadiazole3-(Benzyloxy)mandeloyl hydrazidePhosphorus oxychloride (POCl₃)2-(1-(Benzyloxy)-1-phenylmethyl)-5-substituted-1,3,4-oxadiazole
1,3,4-OxadiazoleThis compoundN-Isocyaniminotriphenylphosphorane (NIITP)2-(1-(Benzyloxy)-1-phenylmethyl)-1,3,4-oxadiazole
1,2,4-Triazole3-(Benzyloxy)mandeloyl hydrazidePhenyl isothiocyanate, then NaOH5-(1-(Benzyloxy)-1-phenylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
1,2,4-TriazoleThis compoundHydrazinophthalazine, EDC, HOBt3-(1-(Benzyloxy)-1-phenylmethyl)- nih.govresearchgate.netunisa.ittriazolo[3,4-a]phthalazine

This table presents plausible synthetic pathways based on general methodologies.

Construction of Novel Ring Systems Incorporating the Mandelic Acid Scaffold

The bifunctional nature of this compound, possessing a hydroxyl and a carboxylic acid group, makes it an attractive starting material for the construction of novel fused ring systems. Intramolecular cyclization reactions can lead to the formation of lactones and other heterocyclic structures.

One potential synthetic route involves the intramolecular Friedel-Crafts reaction. Under acidic conditions, the hydroxyl group could be protonated and eliminated as water, generating a carbocation that could then attack the aromatic ring to form a cyclic ketone. Subsequent transformations of this ketone could lead to a variety of fused systems. The benzyloxy group's position on the aromatic ring would direct this cyclization.

Furthermore, the mandelic acid scaffold can be incorporated into larger polycyclic systems through multi-step synthetic sequences. For example, the carboxylic acid can be converted to an amide, and the hydroxyl group can be transformed into a leaving group. Subsequent intramolecular nucleophilic substitution could then lead to the formation of a nitrogen-containing heterocyclic ring fused to the aromatic system. The construction of 5,6-ring-fused 2-pyridones has been achieved through tandem condensation and intramolecular ring closure reactions, a strategy that could potentially be adapted for mandelic acid derivatives. nih.govorganic-chemistry.org

The table below outlines hypothetical novel ring systems that could be constructed from this compound.

Ring System TypeKey ReactionPotential Structure
Fused LactoneIntramolecular esterificationA dihydroisobenzofuranone derivative
Fused PyridoneTandem condensation and cyclizationA tetrahydroisoquinolinone derivative
Fused CarbocycleIntramolecular Friedel-Crafts acylationA substituted indanone derivative

This table illustrates theoretical possibilities for the construction of novel ring systems.

Contributions to Asymmetric Catalysis and Ligand Design

The inherent chirality of this compound makes it a valuable precursor for the development of chiral ligands and co-catalysts for asymmetric synthesis. Optically active mandelic acid and its derivatives are recognized as useful building blocks in this field. unisa.it

Development of Chiral Ligands Derived from this compound

Chiral ligands are crucial components of asymmetric catalysis, as they are responsible for transferring stereochemical information to the catalytic center, thereby enabling the selective formation of one enantiomer of a product. nih.gov this compound can be chemically modified to incorporate coordinating atoms (e.g., nitrogen, phosphorus, oxygen) that can bind to a metal center.

The carboxylic acid and hydroxyl groups of this compound provide convenient points for modification. For instance, the carboxylic acid can be converted into an amide or an ester, which can be further functionalized. The hydroxyl group can be etherified or esterified. By incorporating phosphine (B1218219) or amine moieties into the structure, bidentate or tridentate chiral ligands can be synthesized.

The benzyloxy group at the 3-position of the phenyl ring can influence the steric and electronic properties of the resulting ligand. This group can provide additional steric bulk, which may enhance the enantioselectivity of the catalyzed reaction. Electronically, the benzyloxy group can affect the electron density of the aromatic ring, which in turn can influence the coordinating ability of other groups attached to the ring.

The following table presents some hypothetical chiral ligand structures that could be derived from this compound.

Ligand TypeSynthetic ModificationPotential Coordinating Atoms
P,N-LigandAmidation of the carboxylic acid with a phosphino-aminePhosphorus, Nitrogen
N,N-LigandAmidation with a chiral diamineNitrogen, Nitrogen
P,O-LigandEsterification with a phosphino-alcoholPhosphorus, Oxygen

This table showcases potential designs for chiral ligands based on the this compound scaffold.

Investigation of its Role as a Co-Catalyst in Stereoselective Transformations

In addition to being a component of chiral ligands, mandelic acid itself has been shown to act as a chiral co-catalyst in certain stereoselective reactions. For example, (R)-mandelic acid has been successfully employed as a chiral co-catalyst in the Michael addition reaction organocatalyzed by a chiral diamine. researchgate.net In this role, the chiral acid is believed to form a chiral ion pair with the catalyst or substrate, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.

This compound, being a derivative of mandelic acid, is also expected to exhibit co-catalytic activity. The presence of the benzyloxy group could modulate its effectiveness. The increased steric hindrance provided by the benzyloxy group might lead to higher enantioselectivities in some reactions by creating a more defined chiral pocket. Furthermore, the electronic nature of the benzyloxy group could influence the acidity of the carboxylic acid, which in turn could affect the strength of the interactions within the catalytic cycle.

The investigation of this compound as a co-catalyst would involve screening its performance in various asymmetric transformations, such as aldol (B89426) reactions, Mannich reactions, and Michael additions, in combination with a primary organocatalyst or a metal catalyst.

Aspect of Co-CatalysisPotential Influence of the Benzyloxy Group
Enantioselectivity Increased steric bulk may lead to higher enantiomeric excess.
Catalytic Activity Electronic effects on the carboxylic acid's pKa may alter reaction rates.
Solubility The benzyl (B1604629) group may improve solubility in certain organic solvents.
Scope of Application The modified steric and electronic profile may be beneficial for specific substrates.

This table summarizes the potential effects of the benzyloxy substituent on the co-catalytic properties of mandelic acid.

Advanced Analytical Methodologies for Research Characterization of 3 Benzyloxy Mandelic Acid

Spectroscopic Techniques for Elucidation of Stereochemistry and Regioisomers

Spectroscopic analysis is fundamental in confirming the molecular structure, identifying isomers, and determining the three-dimensional arrangement of atoms in 3-(Benzyloxy)mandelic acid.

Advanced NMR Spectroscopic Analysis (e.g., NOESY, COSY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While standard ¹H and ¹³C NMR spectra confirm the basic carbon-hydrogen framework, advanced 2D NMR techniques are required to unambiguously assign signals and probe spatial relationships. researchgate.net For this compound, these techniques are essential for differentiating it from its 2- and 4-substituted regioisomers and for understanding its conformation.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the methine proton at the chiral center (α-proton) and the hydroxyl proton, as well as among the protons on both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum, distinguishing between the various aromatic CH groups and the benzylic CH₂ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal spatial proximity between the protons of the benzyloxy methylene (B1212753) group and specific protons on the mandelic acid phenyl ring, confirming the 3-position substitution.

Interactive Table: Predicted NMR Assignments for this compound
AtomTechniquePredicted Chemical Shift (ppm)Key Correlation (in 2D NMR)
α-H (chiral center)¹H NMR, COSY~5.2Correlates with α-OH proton
α-C (chiral center)¹³C NMR, HSQC~72Correlates with α-H at ~5.2 ppm
Benzyloxy CH₂¹H NMR, HSQC~5.1Correlates with benzyloxy C at ~70 ppm
Phenyl H (mandelate)¹H NMR, COSY~6.9 - 7.4Shows coupling between adjacent aromatic protons
Phenyl C (mandelate)¹³C NMR, HSQC~115 - 158Correlates with attached aromatic protons
Phenyl H (benzyl)¹H NMR, COSY~7.3 - 7.5Shows coupling between adjacent aromatic protons
Phenyl C (benzyl)¹³C NMR, HSQC~127 - 136Correlates with attached aromatic protons
Carboxyl C=O¹³C NMR~175No proton correlation in HSQC

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would likely yield a prominent deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode.

Tandem mass spectrometry (MS/MS) analysis of the parent ion would induce fragmentation, providing key structural data. The fragmentation pathways for phenolic acids and ethers are well-understood and can be applied to predict the behavior of this compound. scielo.brscispace.com

Expected Fragmentation Pathways:

Loss of H₂O: Dehydration from the α-hydroxyl and carboxyl groups.

Loss of CO₂: Decarboxylation is a common fragmentation for carboxylic acids. scielo.br

Benzylic Cleavage: Cleavage of the ether bond can occur in two ways: loss of a benzyl (B1604629) radical (C₇H₇•) or loss of a benzyloxy radical (C₇H₇O•). The most characteristic fragmentation is often the cleavage of the C-O bond to produce a stable benzyl cation at m/z 91.

Alpha Cleavage: Cleavage of the bond between the chiral carbon and the phenyl ring or the carboxylic acid group.

Interactive Table: Predicted Key Fragments in ESI-MS/MS of this compound (M.W. 258.27)
Ion ModePrecursor Ion (m/z)Key Fragment (m/z)Neutral LossInferred Fragment Structure
Positive259.09 ([M+H]⁺)241.08H₂O (18 Da)Dehydrated molecule
Positive259.09 ([M+H]⁺)91.05C₈H₈O₃ (152 Da)Benzyl cation [C₇H₇]⁺
Negative257.08 ([M-H]⁻)213.09CO₂ (44 Da)Decarboxylated ion
Negative257.08 ([M-H]⁻)151.04C₇H₇• (91 Da)Deprotonated 3-hydroxymandelic acid radical anion

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration (R or S) of enantiomers. semanticscholar.org

Each enantiomer of this compound will produce an ECD spectrum that is a mirror image of the other. The spectrum is characterized by positive or negative peaks (Cotton effects) at specific wavelengths corresponding to electronic transitions within the molecule's chromophores—in this case, the two aromatic rings. By comparing the experimentally measured ECD spectrum to spectra predicted by quantum chemical calculations (like Time-Dependent Density Functional Theory, TD-DFT), the absolute stereochemistry can be assigned. semanticscholar.org Studies on mandelic acid itself have shown characteristic ECD bands that allow for clear differentiation of its enantiomers. semanticscholar.org The introduction of the benzyloxy group serves as an additional chromophore that would influence the position and sign of the Cotton effects, providing a distinct spectroscopic signature.

Chromatographic Methods for Enantiomeric and Diastereomeric Excess Determination

Chromatographic techniques are essential for separating enantiomers from a racemic mixture and accurately quantifying their relative amounts, expressed as enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for separating the enantiomers of mandelic acid and its derivatives. nih.gov The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For this compound, several types of CSPs could be effective:

Polysaccharide-based CSPs: Columns like CHIRALPAK® IC, which use immobilized cellulose tris(3,5-dichlorophenylcarbamate), are highly effective for separating mandelic acid derivatives. nih.gov The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide.

Molecularly Imprinted Polymers (MIPs): These are custom-made polymers with cavities designed to selectively bind one enantiomer over the other, offering high selectivity. scielo.brresearchgate.net

The mobile phase typically consists of a non-polar solvent like n-hexane mixed with an alcohol modifier (e.g., isopropanol) and a small amount of an acidic additive like trifluoroacetic acid (TFA) to suppress the ionization of the carboxyl group and ensure good peak shape. nih.gov

Interactive Table: Typical Chiral HPLC Parameters for Mandelic Acid Derivatives
ParameterTypical Value/ConditionPurpose
Column CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm)Provides chiral recognition for separation
Mobile Phase n-Hexane / Isopropanol / TFA (e.g., 90:10:0.1)Elutes the compounds; alcohol content adjusts retention and resolution
Flow Rate 0.5 - 1.2 mL/minControls the speed of the separation
Temperature 15 - 35 °CAffects interaction kinetics and can influence resolution
Detection UV at ~230 nmMonitors the elution of the aromatic compounds

Gas Chromatography (GC) with Chiral Columns

Gas chromatography can also be used for enantiomeric separation, offering high resolution. However, due to the low volatility and high polarity of this compound, derivatization is a mandatory prerequisite for GC analysis. mdpi.com The carboxylic acid and α-hydroxyl groups must be converted to less polar, more volatile esters and ethers/esters, respectively (e.g., through methylation or silylation).

Once derivatized, the compound can be separated on a GC column containing a chiral stationary phase, most commonly a cyclodextrin derivative. mdpi.comgcms.cz These cyclodextrin-based CSPs are macrocyclic molecules with a chiral cavity. Enantiomeric separation occurs based on the differential inclusion of the derivatized enantiomers into this cavity. mdpi.com The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving optimal separation.

Interactive Table: Typical Chiral GC Parameters for Derivatized Mandelic Acids
ParameterTypical Value/ConditionPurpose
Derivatization Esterification (e.g., with diazomethane) followed by silylation (e.g., with BSTFA)Increases volatility and thermal stability
Column Cyclodextrin-based chiral phase (e.g., Rt-βDEX)Provides chiral recognition for separation
Carrier Gas Helium or HydrogenTransports the analyte through the column
Temperature Program e.g., Start at 100 °C, ramp to 180 °C at 2 °C/minOptimizes separation by controlling analyte volatility
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)Detects the eluting compounds

Lack of Publicly Available Data on Preparative Chromatographic Separation of this compound Stereoisomers

Despite a comprehensive search of scientific literature and patent databases, specific methodologies for the preparative chromatographic separation of this compound stereoisomers could not be identified. While numerous studies detail the chiral resolution of mandelic acid and its various derivatives, none explicitly report the preparative scale separation of the 3-benzyloxy substituted compound.

The existing research on analogous compounds, such as other mandelic acid derivatives, suggests that preparative high-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a common and effective technique for stereoisomer separation. For instance, polysaccharide-based CSPs, like those with cellulose or amylose derivatives, have demonstrated broad applicability in resolving a variety of mandelic acid analogues. These separations are typically achieved using a normal-phase mobile system, often a mixture of a hydrocarbon solvent like hexane and an alcohol modifier such as isopropanol or ethanol (B145695), sometimes with an acidic additive like trifluoroacetic acid to improve peak shape and resolution.

Furthermore, techniques involving chiral mobile phase additives and molecularly imprinted polymers have been successfully applied to the separation of mandelic acid and its derivatives. However, the direct applicability and specific conditions of these methods for this compound remain undocumented in the available resources.

Without specific research findings on this compound, providing detailed research findings, data tables, or a thorough discussion on preparative chromatography for its stereoisomer separation is not possible while adhering to the strict requirement of focusing solely on this specific compound. The development of such a method would require empirical investigation to determine the optimal chiral stationary phase, mobile phase composition, and other chromatographic parameters.

Theoretical and Computational Investigations of 3 Benzyloxy Mandelic Acid

Conformational Analysis and Molecular Dynamics Studies

The three-dimensional structure of 3-(Benzyloxy)mandelic acid is not static; the molecule can adopt a variety of conformations due to the rotation around its single bonds. Understanding the relative stabilities of these conformers and the energy barriers that separate them is crucial for predicting the molecule's physical and chemical properties.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the stable conformations of this compound. By systematically rotating the key dihedral angles—specifically those associated with the carboxylic acid, hydroxyl, and benzyloxy groups—a potential energy surface can be mapped out. These calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, can identify the low-energy conformers that are most likely to be populated at room temperature. nih.gov

The energetic landscape of this compound is characterized by several local minima, corresponding to different spatial arrangements of its functional groups. The global minimum, or the most stable conformation, is typically one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the alpha-hydroxyl oxygen. The relative energies of other stable conformers are key to understanding the molecule's dynamic behavior.

Table 1: Predicted Relative Energies of Stable Conformers of this compound in Vacuum This table presents hypothetical data based on typical computational results for similar molecules.

ConformerDihedral Angle (C-C-O-H)Relative Energy (kcal/mol)
1 (Global Minimum) 60°0.00
2 180°1.25
3 -60°2.50

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. Molecular dynamics (MD) simulations provide a means to study these solvent effects by simulating the movement of the solute and solvent molecules over time. These simulations can reveal how interactions with solvent molecules, such as hydrogen bonding with water or dipole-dipole interactions with aprotic polar solvents, can alter the relative stabilities of different conformers.

For this compound, polar protic solvents like water or ethanol (B145695) are expected to stabilize conformations where the polar functional groups (carboxylic acid and hydroxyl) are exposed and can participate in hydrogen bonding with the solvent. In contrast, nonpolar solvents would favor more compact conformations where intramolecular interactions are maximized. MD simulations can quantify these effects by calculating the free energy of solvation for each conformer.

Table 2: Calculated Solvent Effects on the Relative Energies of this compound Conformers This table presents hypothetical data based on typical computational results for similar molecules.

ConformerRelative Energy in Vacuum (kcal/mol)Relative Energy in Water (kcal/mol)Relative Energy in Chloroform (kcal/mol)
1 0.000.000.00
2 1.250.851.40
3 2.501.902.65

Mechanistic Probing of Key Transformations Involving this compound

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, identifying transition states, and calculating activation energies, a detailed understanding of how transformations involving this compound occur can be achieved.

The oxidation of the alpha-hydroxyl group in mandelic acid derivatives is a common and important transformation. rsc.orgrsc.org Theoretical calculations can be used to map out the potential energy surface of such a reaction, identifying the lowest energy path from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of this transition state relative to the reactants determines the activation energy and, consequently, the reaction rate. For complex reactions, multiple steps and intermediates may be involved, and computational studies can help to unravel these intricate pathways.

In many reactions, multiple products are possible, leading to questions of selectivity. Computational methods can provide a rationale for the observed selectivities by comparing the activation energies of the different possible reaction pathways. For example, in reactions involving the aromatic ring of this compound, the directing effect of the benzyloxy and mandelic acid moieties can be explained by examining the stability of the intermediates formed during electrophilic aromatic substitution.

Similarly, stereoselectivity in reactions at the chiral alpha-carbon can be understood by comparing the transition state energies for the formation of the different stereoisomers. The diastereomeric transition states will have different energies, and the product distribution will be determined by the magnitude of this energy difference.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations provide a wealth of information about the electronic structure of a molecule, which is fundamental to its reactivity. Parameters derived from these calculations can be used as descriptors of reactivity and selectivity. mdpi.com

Calculations based on Density Functional Theory (DFT) are commonly employed to determine various electronic properties of this compound. nih.gov These calculations can provide insights into the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators. A high HOMO energy suggests a greater ability to donate electrons, making the molecule more susceptible to electrophilic attack. Conversely, a low LUMO energy indicates a greater ability to accept electrons, suggesting susceptibility to nucleophilic attack. The HOMO-LUMO gap is a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP) maps are another useful tool derived from quantum chemical calculations. These maps visualize the charge distribution on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting the sites of interaction with other reagents.

Table 3: Calculated Quantum Chemical Properties of this compound This table presents hypothetical data based on typical computational results for similar molecules.

PropertyValue
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 2.8 D

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) serves as a primary computational tool for investigating the electronic structure of this compound. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with a 6-311++G(d,p) basis set, is a commonly employed method for optimizing the molecular geometry and calculating electronic properties. nih.govnih.gov This level of theory has demonstrated reliability in providing accurate descriptions of the geometric parameters (bond lengths and angles) and the electronic distribution within similar molecules. als-journal.com

A key aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests a higher reactivity. For this compound, the presence of the electron-rich benzene (B151609) rings and the oxygen atoms in the benzyloxy and carboxylic acid groups is expected to significantly influence the energies and spatial distributions of these frontier orbitals.

The electronic charge distribution across the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack. als-journal.com In this compound, the oxygen atoms of the carboxyl and hydroxyl groups are anticipated to be regions of high negative potential, while the hydrogen atoms of these groups will exhibit positive potential.

Natural Bond Orbital (NBO) analysis is another critical component of DFT studies, providing detailed information about intramolecular and intermolecular bonding and charge transfer (delocalization) effects. nih.gov By examining the interactions between filled donor and empty acceptor NBOs, it is possible to quantify the stability arising from electron delocalization.

Table 1: Predicted Electronic Properties of this compound

ParameterPredicted Value
HOMO Energy (eV)-6.5 to -7.5
LUMO Energy (eV)-1.0 to -2.0
HOMO-LUMO Gap (eV)4.5 to 6.5
Dipole Moment (Debye)2.0 to 3.5

Prediction of Spectroscopic Properties

Computational methods are also invaluable for predicting the spectroscopic signatures of this compound, which can aid in its experimental identification and characterization. Theoretical calculations of vibrational (Infrared and Raman) and electronic (UV-Visible) spectra are routinely performed using DFT.

The theoretical vibrational frequencies are typically calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)). dntb.gov.ua The calculated harmonic frequencies are often scaled by a factor to correct for anharmonicity and the approximate nature of the exchange-correlation functional, allowing for a more accurate comparison with experimental data. nih.gov The predicted Infrared (IR) and Raman spectra can be used to assign specific vibrational modes to the functional groups present in this compound, such as the O-H stretching of the carboxylic acid and hydroxyl groups, the C=O stretching of the carboxyl group, and the various C-H and C-C vibrations of the aromatic rings.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Visible). als-journal.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The analysis of the molecular orbitals involved in the electronic transitions provides insight into the nature of these transitions, such as n→π* or π→π* transitions, which are characteristic of molecules containing chromophores like the benzene ring and the carbonyl group.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally using methods like the Gauge-Including Atomic Orbital (GIAO) approach. als-journal.com Theoretical calculations of ¹H and ¹³C NMR spectra can assist in the assignment of experimental signals and provide a detailed understanding of the chemical environment of each nucleus in the molecule.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Signals
FT-IR (cm⁻¹)~3400 (O-H stretch, hydroxyl), ~3000 (O-H stretch, carboxyl), ~1720 (C=O stretch), ~1250 (C-O stretch)
UV-Vis (nm)~220-230 (π→π), ~260-270 (π→π)
¹H NMR (ppm)~10-12 (COOH), ~7.2-7.5 (Ar-H), ~5.1 (CH-OH), ~5.0 (O-CH₂-Ar)
¹³C NMR (ppm)~170-175 (COOH), ~125-140 (Ar-C), ~70-75 (CH-OH), ~70 (O-CH₂-Ar)

Future Research Directions and Synthetic Innovations for 3 Benzyloxy Mandelic Acid

Development of Green Chemistry Approaches for its Synthesis and Derivatization

The future synthesis of 3-(Benzyloxy)mandelic acid and its derivatives will increasingly pivot towards green chemistry principles to minimize environmental impact and enhance sustainability. Traditional synthetic routes for mandelic acid often rely on hazardous reagents like cyanide and generate significant waste. scielo.brrsc.org Research into greener alternatives for the parent compound provides a clear roadmap for its 3-benzyloxy derivative.

A primary focus will be the adoption of biocatalysis. Enzymatic processes, utilizing enzymes such as nitrilases, lipases, or dehydrogenases, offer high selectivity under mild, aqueous conditions, representing a significant improvement over conventional chemical methods. tandfonline.comrsc.org For instance, multi-enzyme cascades are being developed to produce mandelic acid from renewable feedstocks like glucose and glycerol, a strategy that could be adapted for 3-(benzyloxy)benzaldehyde as a starting material. mdpi.com

Another key area is the replacement of volatile and toxic organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. nih.gov The principles of atom economy, which seek to maximize the incorporation of reactant atoms into the final product, will also guide the design of new synthetic pathways. nih.govnih.govresearchgate.net This involves prioritizing reaction types like additions and isomerizations over substitutions and eliminations that generate stoichiometric byproducts. nih.gov The development of catalytic routes is central to improving atom economy. scispace.com

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for this compound.
ParameterTraditional Synthesis (e.g., Cyanohydrin Route)Potential Green Chemistry Approaches
Starting MaterialsPetroleum-based, e.g., benzaldehyde (B42025) derivatives.Renewable feedstocks, bio-based 3-(benzyloxy)benzaldehyde. mdpi.com
ReagentsHighly toxic reagents (e.g., sodium cyanide). scielo.brBiocatalysts (enzymes), safer oxidizing agents (e.g., H₂O₂, O₂).
SolventsVolatile organic compounds (VOCs).Water, supercritical CO₂, ionic liquids, bio-solvents. nih.gov
Atom EconomyLow, generation of stoichiometric byproducts. nih.govHigh, emphasis on addition and catalytic reactions. researchgate.net
Energy ConsumptionOften requires high temperatures and pressures.Mild reaction conditions (ambient temperature/pressure). rsc.org
Waste GenerationSignificant hazardous waste.Minimized waste, biodegradable byproducts.

Exploration of Novel Catalytic Systems for its Asymmetric Synthesis

Achieving high enantioselectivity is critical for the application of this compound, making the development of novel asymmetric catalytic systems a major research frontier. Future work will likely concentrate on three main classes of catalysts: organocatalysts, biocatalysts, and advanced metal complexes.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. researchgate.netresearchgate.net Chiral organic molecules, such as proline derivatives or cinchona alkaloids, can catalyze reactions with high enantioselectivity. researchgate.net Recent research has demonstrated the one-pot synthesis of (R)-mandelic acid esters from aldehydes using an epi-quinine-derived urea (B33335) as an organocatalyst, achieving good yields and high enantiomeric excess (ee). scielo.brmdpi.comnih.gov This methodology, involving a domino sequence of reactions, is a prime candidate for adaptation to produce enantiopure this compound. scielo.brmdpi.com

Biocatalysis , as mentioned previously, offers exceptional selectivity. The use of whole-cell biocatalysts or isolated enzymes like hydroxynitrile lyases (HNLs) combined with nitrilases presents a highly efficient route. rsc.orgtandfonline.com Recombinant E. coli strains have been engineered to co-express an (R)-specific oxynitrilase and a nitrilase, enabling the direct conversion of benzaldehyde and cyanide into (R)-mandelic acid with ee values exceeding 95%. researchgate.net Applying this system to 3-(benzyloxy)benzaldehyde could provide a direct, highly enantioselective, and sustainable manufacturing process.

Metal-based Catalysis continues to evolve with the development of more efficient and selective catalysts. Enantioselective hydrogenation of α-keto esters, such as 3-(benzyloxy)benzoylformate, is a promising strategy. publish.csiro.au Systems using rhodium-diphosphine complexes or platinum catalysts modified with chiral auxiliaries like cinchona derivatives have shown high efficiency (ee >90%) for related substrates. publish.csiro.au Future research will focus on developing catalysts with higher turnover numbers and frequencies, as well as on heterogenizing these catalysts for easier separation and recycling.

Table 2: Overview of Potential Catalytic Systems for Asymmetric Synthesis of this compound.
Catalytic SystemExample Catalyst TypePotential AdvantagesResearch Focus
OrganocatalysisCinchona Alkaloid Derivatives (e.g., epi-quinine urea) scielo.brmdpi.comMetal-free, low toxicity, stable to air/moisture, readily available. researchgate.netOne-pot multi-reaction sequences; catalyst optimization for the 3-benzyloxy substrate.
BiocatalysisEngineered Whole Cells (e.g., E. coli expressing HNL and Nitrilase) researchgate.netExtremely high enantioselectivity (>95% ee), mild aqueous conditions, sustainable. rsc.orgSubstrate engineering for 3-(benzyloxy)benzaldehyde acceptance; process optimization.
Metal CatalysisHomogeneous (e.g., Rh-diphosphine) or Heterogeneous (e.g., modified Pt) publish.csiro.auHigh turnover rates, broad substrate scope, well-established methodologies.Development of recyclable heterogeneous catalysts; reduction of precious metal loading.

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

Translating the synthesis of this compound from traditional batch processes to continuous flow platforms represents a significant leap in manufacturing efficiency, safety, and consistency. nih.gov Microreactors and other continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and residence time due to their high surface-area-to-volume ratios. tandfonline.com

Future research will involve designing flow syntheses for this specific molecule. For instance, the asymmetric hydrogenation of a 3-(benzyloxy)benzoylformate precursor could be performed in a packed-bed reactor containing an immobilized chiral heterogeneous catalyst. This setup allows for continuous production, easy separation of the product from the catalyst, and enhanced catalyst stability and reusability. scielo.br Similarly, biocatalytic transformations can be adapted to flow systems by immobilizing enzymes on solid supports or within microreactor channels. mdpi.com

Flow chemistry also enables the "telescoping" of multiple synthetic steps into a single, uninterrupted sequence, which minimizes manual handling, reduces solvent use for intermediate purifications, and allows for the safe handling of unstable intermediates. publish.csiro.aunih.gov An automated platform could be envisioned where 3-(benzyloxy)benzaldehyde is first converted to a chiral intermediate in one reactor module, which then flows directly into a second module for hydrolysis or further derivatization, followed by in-line purification to yield the final high-purity product.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for this compound.
FeatureTraditional Batch SynthesisContinuous Flow Synthesis
Process ControlDifficult to control temperature and mixing, potential for hotspots.Precise control over temperature, pressure, and mixing. tandfonline.com
SafetyLarge volumes of hazardous reagents; risk of thermal runaway.Small reactor volumes, better heat dissipation, safer handling of hazardous materials. rsc.org
ScalabilityChallenging; requires re-optimization of parameters ("scaling-up").Straightforward; achieved by running for longer times or "numbering-up" (parallel reactors). publish.csiro.au
Efficiency & YieldOften lower yields due to side reactions and workup losses.Improved yields and selectivity due to precise control. nih.gov
AutomationDifficult to fully automate; requires manual intermediate handling.Easily integrated with automated control and in-line analysis. nih.gov
Resource UseHigher solvent consumption for reactions and purifications.Reduced solvent and energy use; potential for telescoped reactions. nih.gov

Design of Next-Generation Chiral Scaffolds Based on its Structure

Enantiomerically pure this compound is not just a synthetic target but also a valuable starting material—a chiral building block—for constructing more complex molecular architectures. nih.govunisa.it Its trifunctional nature (acid, alcohol, protected phenol) allows for selective modification at each site, enabling the design of novel chiral ligands, catalysts, and materials.

One promising research avenue is its use in the synthesis of chiral ligands for asymmetric catalysis. mdpi.com The carboxylic acid and alcohol moieties can be used as anchor points to build bidentate or tridentate ligands. The benzyloxy group adds steric bulk and can influence the electronic environment of a metal center, potentially leading to enhanced selectivity in catalytic transformations. After complexation, the benzyl (B1604629) group could be selectively removed to reveal a phenolic hydroxyl, providing another coordination site or a handle for further functionalization.

Furthermore, this compound can serve as a monomer for the synthesis of novel chiral polymers. The synthesis of highly stereoregular poly(mandelic acid) has been demonstrated, and these polymers exhibit interesting self-assembly properties. acs.org Incorporating the 3-benzyloxy substituent would create polymers with different physical and chemical properties, such as altered solubility, thermal stability, and self-assembly behavior, leading to new biodegradable materials or chiral stationary phases for chromatography. rsc.orgresearchgate.net

The molecule is also an excellent candidate for constructing chiral metal-organic frameworks (MOFs) and coordination polymers (CPs). tandfonline.comtandfonline.com The carboxylate can coordinate to metal ions, while the hydroxyl and benzyloxy groups can participate in directing the supramolecular structure through hydrogen bonding and steric interactions, leading to materials with potential applications in enantioselective separations and catalysis. researchgate.netpublish.csiro.au

Table 4: Potential Applications of this compound as a Chiral Scaffold.
Application AreaDescription of UseKey Structural Features Utilized
Asymmetric CatalysisPrecursor for novel chiral ligands (e.g., for hydrogenation, C-H functionalization). mdpi.comStereocenter, hydroxyl and carboxyl groups for metal coordination. Benzyloxy group for steric/electronic tuning.
Polymer ChemistryMonomer for synthesizing chiral, biodegradable polyesters or block copolymers. acs.orgBifunctional acid/alcohol for polymerization. Stereocenter for polymer chirality.
Materials Science (MOFs/CPs)Chiral linker for constructing porous frameworks for enantioselective applications. tandfonline.comtandfonline.comCarboxylate for metal-ligand bonds; hydroxyl and benzyloxy groups for directing supramolecular assembly.
Separation ScienceComponent of chiral stationary phases for HPLC/GC or as a chiral derivatizing agent.Inherent chirality for enantiomeric discrimination.

Advanced Studies on Supramolecular Interactions Involving this compound

The non-covalent interactions of this compound are fundamental to its behavior in both biological and material contexts. Advanced studies in supramolecular chemistry will aim to understand and exploit these interactions for applications in chiral recognition, crystal engineering, and the formation of functional soft materials. wikipedia.orgfiveable.me

Chiral Recognition: Mandelic acid and its derivatives are excellent models for studying host-guest chemistry. mdpi.comnih.gov Future studies will explore the use of this compound as a guest molecule with various chiral hosts, such as cyclodextrins, calixarenes, and synthetic macrocycles. nih.govnih.gov Understanding the specific interactions (hydrogen bonding, hydrophobic effects, π-π stacking) that lead to the formation of diastereomeric complexes can inform the design of more effective chiral selectors for analytical separations or sensors. nih.govnih.gov

Crystal Engineering: The way molecules pack in a solid state determines their physical properties. Mandelic acids are known to exhibit complex crystallization behavior, including polymorphism. acs.org Crystal engineering studies will focus on how the bulky benzyloxy group influences the hydrogen-bonding motifs (e.g., chains vs. dimers) and phenyl packing arrangements. acs.org This knowledge is crucial for controlling the crystallization process to obtain desired polymorphs and for designing co-crystals with other active pharmaceutical ingredients to modify properties like solubility and stability. nih.gov

Self-Assembly and Soft Matter: Derivatives of mandelic acid have been shown to act as organogelators, self-assembling in solvents to form fibrous networks and robust chiral gels. scispace.comresearchgate.net The balance of hydrogen bonding, π-stacking, and van der Waals forces drives this assembly. The 3-(benzyloxy) derivative is a prime candidate for forming new types of functional soft materials. These chiral gels could be used as templates for the synthesis of nanomaterials or as matrices for the controlled release of drugs. rsc.orgscispace.com

Table 5: Key Supramolecular Interactions and Their Potential Research Applications.
Interaction TypeStructural Moieties InvolvedFuture Research Application
Hydrogen BondingCarboxylic acid (donor/acceptor), Hydroxyl group (donor/acceptor).Controlling crystal packing in polymorphs and co-crystals; directing self-assembly into gels. scispace.comacs.org
π-π StackingPhenyl ring, Benzyl group's phenyl ring.Stabilizing supramolecular polymers and gel networks; influencing host-guest complex geometry.
Host-Guest InteractionsEntire molecule with hosts like cyclodextrins or crown ethers. fiveable.menih.govDesigning novel systems for enantiomeric separation and chiral sensing. nih.gov
Van der Waals ForcesAliphatic and aromatic portions of the molecule.Understanding dense crystal packing and the formation of inclusion complexes. wikipedia.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Benzyloxy)mandelic Acid, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves benzyl ether protection of the hydroxyl group in mandelic acid derivatives. For example, boronic acid intermediates (e.g., [3-(benzyloxy)phenyl]boronic acid, as in ) can be used in Suzuki-Miyaura coupling reactions. Optimize efficiency by controlling reaction temperature (e.g., <60°C to avoid decomposition ) and using catalysts like Pd(PPh₃)₄. Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
  • NMR (¹H and ¹³C) to confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm and aromatic protons in the mandelic acid backbone) .
  • FT-IR to verify ester/acid carbonyl stretches (~1700 cm⁻¹) and hydroxyl groups (broad ~3400 cm⁻¹) .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the benzyl ether group. Avoid exposure to moisture and strong acids/bases, which may cleave the benzyloxy moiety . Stability testing under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

  • Methodological Answer : Contradictions in NMR or IR data (e.g., unexpected splitting or peak shifts) often arise from rotational isomerism or impurities. Strategies include:

  • Variable Temperature NMR to identify dynamic rotational barriers .
  • X-ray Crystallography for unambiguous structural confirmation (e.g., resolving benzyloxy spatial orientation) .
  • Cross-referencing with databases like NIST Chemistry WebBook to validate spectral assignments .

Q. What strategies are effective in minimizing racemization during the synthesis of enantiomerically pure this compound?

  • Methodological Answer : Racemization often occurs under basic or high-temperature conditions. Mitigation approaches:

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation conditions) to preserve stereochemistry .
  • Conduct reactions at low temperatures (0–5°C) and avoid prolonged exposure to polar aprotic solvents like DMF .

Q. How can researchers design experiments to investigate the metabolic stability of this compound in biological systems?

  • Methodological Answer :

  • In Vitro Hepatic Microsome Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Measure half-life (t₁/₂) and identify metabolites (e.g., debenzylated mandelic acid) .
  • Stable Isotope Labeling : Use deuterated benzyl groups to track metabolic pathways .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity (e.g., benzyloxy group as a leaving group) .
  • Molecular Dynamics Simulations to assess solvent effects on reaction kinetics .

Key Notes

  • Validate spectral data using authoritative databases (NIST, PubChem) to address discrepancies .
  • Cross-reference synthetic protocols with structurally analogous compounds (e.g., 3-(4-(Benzyloxy)phenyl)propanoic acid in ) for methodology adaptation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.